molecular formula C12H24N2O4 B14696978 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate CAS No. 25385-23-3

2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate

Cat. No.: B14696978
CAS No.: 25385-23-3
M. Wt: 260.33 g/mol
InChI Key: ATHNPVQWHCXXBZ-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of both carbamate and methylcarbamate functional groups attached to a 2-butyl-2-ethyl-1,3-propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate typically involves the reaction of 2-Butyl-2-ethyl-1,3-propanediol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2-Butyl-2-ethyl-1,3-propanediol+Methyl isocyanate2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate\text{2-Butyl-2-ethyl-1,3-propanediol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 2-Butyl-2-ethyl-1,3-propanediol+Methyl isocyanate→2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups on the 2-Butyl-2-ethyl-1,3-propanediol backbone.

    Reduction: Reduction reactions may target the carbamate or methylcarbamate groups, leading to the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, where the carbamate or methylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of polyesters and polyurethanes.
  • Acts as a precursor in the preparation of various organic compounds.

Biology:

  • Investigated for its potential use as a pharmaceutical intermediate.
  • Studied for its biological activity and potential therapeutic applications.

Medicine:

  • Explored for its potential use in drug formulation and delivery systems.
  • Evaluated for its pharmacological properties and efficacy in treating certain conditions.

Industry:

  • Utilized in the production of coatings, adhesives, and sealants.
  • Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate and methylcarbamate groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or industrial benefits.

Comparison with Similar Compounds

    2-Butyl-2-ethyl-1,3-propanediol: Shares the same backbone but lacks the carbamate and methylcarbamate groups.

    2-Butyl-2-ethyl-1,3-propanediol carbamate: Contains only the carbamate group.

    2-Butyl-2-ethyl-1,3-propanediol methylcarbamate: Contains only the methylcarbamate group.

Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate methylcarbamate is unique due to the presence of both carbamate and methylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these functional groups.

Properties

CAS No.

25385-23-3

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylhexyl] N-methylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-4-6-7-12(5-2,8-17-10(13)15)9-18-11(16)14-3/h4-9H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

ATHNPVQWHCXXBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(COC(=O)N)COC(=O)NC

Origin of Product

United States

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